molecular formula C9H18N2O B12877794 N,N,1-Trimethylpiperidine-4-carboxamide

N,N,1-Trimethylpiperidine-4-carboxamide

Cat. No.: B12877794
M. Wt: 170.25 g/mol
InChI Key: MORFIZKYBRXBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,1-Trimethylpiperidine-4-carboxamide is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-Trimethylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with methylating agents. One common method is the reaction of 4-piperidone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N,1-Trimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N,N,1-Trimethylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,1-Trimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpiperidine-4-carboxamide: Similar in structure but with fewer methyl groups.

    N-Methylpiperidine-4-carboxamide: Contains only one methyl group attached to the nitrogen atom.

    Piperidine-4-carboxamide: The parent compound without any methyl groups.

Uniqueness

N,N,1-Trimethylpiperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N,N,1-trimethylpiperidine-4-carboxamide

InChI

InChI=1S/C9H18N2O/c1-10(2)9(12)8-4-6-11(3)7-5-8/h8H,4-7H2,1-3H3

InChI Key

MORFIZKYBRXBGO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.